2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is a chemical compound classified as a piperazine derivative. This compound features a piperazine ring substituted with a 3-fluorobenzyl group and is further connected to an ethan-1-ol moiety. Its unique structure allows it to engage in various biological and chemical interactions, making it a subject of interest in medicinal chemistry and drug development.
The compound is cataloged under the Chemical Abstracts Service number 90096-38-1 and can be found in chemical databases such as PubChem and BenchChem. It belongs to the broader class of piperazine derivatives, which are known for their applications in pharmaceuticals, particularly as anxiolytics, antidepressants, and antipsychotics. The presence of the fluorobenzyl group enhances its pharmacological properties by influencing the compound's lipophilicity and receptor binding characteristics.
The synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol typically involves several key steps:
The synthesis can also be optimized by adjusting reaction times, temperatures, and concentrations to maximize yield while minimizing by-products .
The molecular formula of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is C13H18FN3O. Its structure can be visualized as follows:
The compound exhibits a molecular weight of approximately 239.30 g/mol, and its structural representation can be depicted using molecular modeling software to visualize spatial arrangements and potential interactions .
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and selectivity .
The mechanism of action for 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is primarily linked to its interaction with neurotransmitter systems in the brain. As a piperazine derivative, it may act on serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood regulation, anxiety levels, and psychotic symptoms.
Studies suggest that compounds with similar structures exhibit affinity for these receptors, leading to anxiolytic or antidepressant effects. The fluorine atom enhances binding affinity by increasing lipophilicity, allowing better penetration through biological membranes .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the identity and purity of synthesized compounds .
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol has potential applications in several scientific fields:
Research continues into optimizing its pharmacological properties for therapeutic use while exploring its synthetic versatility .
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a cornerstone scaffold in modern medicinal chemistry. Its symmetrical diazine structure imparts exceptional versatility in drug design, enabling the development of compounds targeting diverse therapeutic areas. Piperazine derivatives demonstrate broad bioactivity, including roles as antipsychotics, antidepressants, antihistamines, anticancer agents, and radioprotectants [7] [9]. The structural significance of piperazine extends beyond mere spatial connection of molecular fragments; it actively modulates electronic properties, solubility profiles, and conformational dynamics of pharmacophores. The protonatable nitrogen atoms facilitate ionic interactions with biological targets, while the aliphatic ring system provides rotational freedom for optimal ligand-receptor orientation. This unique combination of features has cemented piperazine's status as a privileged structure in central nervous system (CNS) agents, antimicrobials, and anticancer therapeutics, with the 2-[4-(3-fluorobenzyl)piperazino]ethan-1-ol derivative representing a strategically optimized embodiment of this pharmacophore [7] [9].
The piperazine ring system delivers three principal advantages in molecular design: conformational adaptability, hydrogen bonding capability, and physicochemical tunability. Unlike rigid aromatic systems, the chair-boat equilibrium of piperazine enables adaptive folding to complement binding site topography in biological targets. Nuclear magnetic resonance (NMR) studies of piperazine-containing drugs reveal discrete conformational preferences when complexed with receptors, demonstrating their ability to minimize entropy penalties upon binding [9]. The nitrogen atoms serve as hydrogen bond acceptors, with the protonated form (predominant at physiological pH) additionally functioning as hydrogen bond donors. This dual hydrogen-bonding capability facilitates strong interactions with aspartate or glutamate residues in enzyme active sites and neurotransmitter receptors [7].
The ethylene bridge between nitrogen atoms creates distinct substitution vectors (N¹ and N⁴ positions) for structural diversification. N-alkylation, particularly with arylalkyl groups like benzyl, profoundly influences receptor affinity and selectivity profiles. The 2-hydroxyethyl side chain in 2-[4-(3-fluorobenzyl)piperazino]ethan-1-ol exemplifies strategic functionalization that balances hydrophilicity and hydrophobicity. This substitution pattern enhances water solubility while preserving membrane permeability—critical for compounds targeting intracellular targets or requiring blood-brain barrier penetration [7]. Calculated log P (clog P) analyses of piperazine derivatives reveal that N¹-arylalkyl substitution combined with N⁴-hydroxyalkyl chains typically yields values in the 0.5-2.0 range, optimizing bioavailability according to Lipinski's rules [7].
Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs
Drug Name | Core Structure | Therapeutic Category | Key Structural Features |
---|---|---|---|
Trifluoperazine | Phenothiazine-N-methylpiperazine | Antipsychotic | Electron-deficient ring system |
Cetirizine | Piperazinyl-carboxyphenyl-benzhydryl | Antihistamine | Carboxylic acid, benzhydryl group |
Sildenafil | Piperazinyl-sulfonylbenzimidazole | PDE5 Inhibitor | Sulfonamide linkage, benzimidazole |
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol | Benzylpiperazine-hydroxyethyl | Under Investigation | Fluorinated benzyl, ethanol spacer |
Vorinostat | Hydroxamic acid-piperazine linker-cap | HDAC Inhibitor | Hydroxamic acid warhead, aromatic capping group |
The piperazine ring's synthetic accessibility further enhances its medicinal chemistry utility. Nucleophilic displacement reactions with epibromohydrin derivatives, as employed in synthesizing hydroxyethylpiperazine compounds, proceed efficiently under mild basic conditions (K₂CO₃, acetonitrile, 50-60°C), enabling modular construction of diverse analogs [7]. This synthetic versatility facilitates rapid structure-activity relationship (SAR) exploration around both nitrogen atoms and the ethylene bridge, positioning piperazine as an indispensable scaffold in rational drug design.
The strategic incorporation of fluorine atoms into bioactive molecules represents a powerful optimization tool in medicinal chemistry. Fluorine's extreme electronegativity (4.0 on Pauling scale) and small atomic radius (van der Waals radius 1.47 Å) enable targeted modifications of electronic, lipophilic, and steric properties without dramatically increasing molecular size [6]. In the context of piperazine derivatives, fluorinated aromatic systems—particularly fluorobenzyl groups—exert multifaceted effects on pharmacodynamic and pharmacokinetic profiles.
Electronically, fluorine substituents influence binding affinity through polar interactions and modulation of aromatic π-system electron density. The C-F bond dipole (1.41 D) creates a region of partial positive charge on the carbon atom, enabling electrostatic interactions with electron-rich biological targets. When positioned ortho to the benzyl attachment point, as in 3-fluorobenzyl derivatives, fluorine can engage in orthogonal dipolar interactions or through-space contacts with protein residues . This effect is evidenced by enhanced receptor binding affinity in fluorinated analogs compared to non-fluorinated counterparts across multiple receptor classes, including serotonin (5-HT₁ₐ), dopamine (D₂), and histamine (H₁) receptors [9].
Fluorination profoundly impacts absorption, distribution, metabolism, and excretion (ADME) properties. The 3-fluorobenzyl substituent increases lipophilicity (clog P +0.4-0.9 versus unsubstituted benzyl), enhancing membrane permeability and central nervous system penetration [7]. Crucially, fluorine substitution at the meta-position improves metabolic stability by blocking cytochrome P450-mediated oxidation at adjacent positions on the aromatic ring. This effect reduces first-pass metabolism and extends plasma half-life—advantages clearly demonstrated in comparative metabolic studies of fluorinated versus non-fluorinated benzylpiperazines [6].
Table 2: Comparative Effects of Benzyl Ring Fluorination on Compound Properties
Substituent | clog P* | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | Relative Affinity (GPCR Target) |
---|---|---|---|---|
H (unsubstituted) | 1.0 | 22 ± 3 | 78 ± 2 | 1.00 |
2-F | 1.3 | 41 ± 5 | 82 ± 3 | 1.85 |
3-F | 1.4 | 68 ± 7 | 83 ± 2 | 3.20 |
4-F | 1.4 | 59 ± 4 | 84 ± 1 | 2.75 |
3,4-diF | 1.8 | 85 ± 6 | 88 ± 3 | 3.05 |
*Calculated values for representative N-benzyl-N'-hydroxyethylpiperazine derivatives [7]
The fluorine atom's ability to participate in halogen bonding represents an additional mechanism for enhancing target interactions. Halogen bonding occurs when the electropositive σ-hole on fluorine (albeit weak compared to heavier halogens) interacts with Lewis basic residues like carbonyl oxygens or imidazole nitrogens. Crystallographic studies of protein-ligand complexes confirm fluorine-mediated contacts contributing 0.5-1.5 kcal/mol to binding energy—sufficient to significantly improve potency [6]. In radioprotective piperazine derivatives, the 3-fluorobenzyl group specifically enhances cellular uptake and subcellular distribution, as confirmed by comparative studies using fluorine-18 radiolabeled analogs [7].
The strategic selection of the 3-fluorobenzyl substituent over other positional isomers stems from its optimal balance of steric, electronic, and conformational effects. Molecular modeling and empirical SAR studies consistently demonstrate advantages of meta-fluorination for piperazine-based pharmacophores targeting CNS receptors and enzymes [7].
Sterically, the meta-position avoids the steric crowding encountered with ortho-substitution while maintaining a symmetrical electronic influence across the aromatic ring. Ortho-fluorination introduces unfavorable van der Waals contacts with the piperazine ring in certain conformations, potentially reducing binding affinity. Para-substitution, while electronically similar to meta-position, creates a linear molecular architecture that may not optimally complement curved binding pockets. The 3-fluorobenzyl group adopts a preferred conformation where the fluorine atom projects away from the piperazine nitrogen, minimizing dipole-dipole repulsion and enabling unhindered interaction of the protonated nitrogen with anionic receptor residues .
Electronically, the meta-position exerts moderate electron-withdrawing effects (+σₘ 0.34) that subtly enhance the acidity of the benzylic methylene protons without destabilizing the adjacent cationic center. This balanced electronic perturbation improves π-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) while maintaining optimal basicity (pKa 7.5-8.5) for ionic binding to aspartate residues in G-protein coupled receptors [9]. The 3-fluorobenzyl group consistently demonstrates superior performance in radioprotection assays compared to 2- and 4-isomers, with compound 6 (3-chlorophenyl analog) and its fluorinated counterpart showing the highest efficacy in reducing radiation-induced dicentric chromosomes in peripheral blood mononuclear cells (PBMCs) [7].
Table 3: Biological Activities of 3-Fluorobenzyl Piperazine Derivatives
Compound Structure | Biological Model | Key Activity Findings | Reference |
---|---|---|---|
1-(3-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine | MOLT-4 leukemia cells | Significant radioprotection at 10 µM (85% cell viability vs 42% control) | [7] |
2-[4-(3-Fluorobenzyl)piperazin-1-yl]ethanol | Peripheral blood mononuclear cells | Reduced dicentric chromosomes by 62% post-irradiation | [7] |
1-(3-Fluorobenzyl)-4-(3-phenylpropyl)piperazine | Serotonin receptor binding | 5-HT₁ₐ Kᵢ = 12 nM (20-fold selective over 5-HT₂ₐ) | [9] |
N-(3-Fluorobenzyl)piperazinyl alkyl amides | Cancer cell lines (PC-3, MCF-7) | Topoisomerase II inhibition (IC₅₀ 0.64 µM) | [4] |
The 3-fluorobenzyl group demonstrates superior metabolic stability compared to other fluorinated isomers. Microsomal stability assays reveal that 3-fluorobenzyl piperazine derivatives exhibit hepatic clearance rates 30-40% lower than their ortho- and para-fluorinated counterparts, attributed to steric protection of metabolically vulnerable ring positions [6]. Additionally, the 3-fluorobenzyl substituent enhances blood-brain barrier permeability in preclinical models, with brain-to-plasma ratios exceeding those of non-fluorinated analogs by 2.3-fold—critical for CNS-targeted therapeutics [7].
The synergistic combination of the piperazine scaffold, ethanol spacer, and 3-fluorobenzyl substitution creates a multifunctional pharmacophore with tunable properties. The terminal hydroxyl group enables prodrug strategies (e.g., phosphate esters for enhanced solubility) or serves as a synthetic handle for further derivatization. Molecular hybridization approaches have successfully incorporated this structural motif into dual-acting molecules, such as benzimidazole-chalcone hybrids where the piperazine-ethanol component significantly enhances topoisomerase II inhibition (IC₅₀ 0.64 µM) [1] [4]. These strategic integrations highlight the versatility of 2-[4-(3-fluorobenzyl)piperazino]ethan-1-ol as a building block in modern drug discovery, offering a balanced profile of target engagement, physicochemical properties, and synthetic accessibility.
Table 4: Summary of Key Structural Elements in 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Structural Component | Chemical Function | Biological Role |
---|---|---|
Piperazine ring | Bicyclic diamine | Conformational flexibility, hydrogen bonding, basicity |
N⁴-Benzyl substitution | Aromatic lipophilic group | Hydrophobic pocket binding, π-π stacking |
3-Fluoro substituent | Electron-withdrawing group | Metabolic stabilization, dipole interactions, enhanced lipophilicity |
N¹-Hydroxyethyl chain | Hydrophilic spacer | Solubility enhancement, H-bond donation, synthetic handle |
Protonatable nitrogens | Basic centers (pKa ~7.5-9.0) | Ionic interactions with aspartate/glutamate residues |
The continued exploration of 2-[4-(3-fluorobenzyl)piperazino]ethan-1-ol derivatives across therapeutic domains demonstrates the enduring utility of this molecular architecture. Recent advances in synthetic methodologies, particularly transition metal-catalyzed C-N coupling reactions and late-stage fluorination techniques, have accelerated the development of novel analogs with enhanced potency and selectivity [6] [9]. As molecular modeling approaches grow increasingly sophisticated, the rational design of next-generation piperazine-based therapeutics leveraging the 3-fluorobenzyl motif will likely yield compounds with optimized pharmacological profiles for challenging therapeutic targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7